5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C8H4BrN3 |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,(H,11,12) |
InChI Key |
SLJQMYNJDVTZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can enhance the yield and purity of the product while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a common reagent.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrrolo[2,3-b]pyridine derivatives.
Coupling Reactions: Formation of biaryl or alkyne-substituted pyrrolo[2,3-b]pyridine derivatives.
Reduction Reactions: Formation of 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The primary application of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile lies in its potential as an anticancer agent. Research indicates that this compound can inhibit Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. These receptors play a crucial role in tumor cell proliferation and survival.
- Mechanism of Action : The compound binds to the active site of FGFRs, disrupting downstream signaling pathways that promote cancer cell growth. This mechanism has been validated through various studies, showing IC50 values ranging from 7 to 712 nM against different FGFR isoforms .
- Case Study : A notable study demonstrated that derivatives of this compound significantly inhibited breast cancer cell proliferation and induced apoptosis in vitro. For instance, compound 4h exhibited potent inhibitory activity against FGFRs and showed promising results in reducing tumor growth in preclinical models .
Antimicrobial Properties
In addition to its anticancer applications, this compound has shown antimicrobial and antifungal properties.
- Antiviral Activity : Certain derivatives have demonstrated efficacy against respiratory syncytial virus (RSV), indicating potential for treating viral infections.
- Bacterial and Fungal Studies : The compound has been evaluated for its activity against various pathogens, including Staphylococcus aureus and Candida albicans. Structure-activity relationship (SAR) studies have identified specific functional groups that enhance antimicrobial efficacy.
Summary of Antimicrobial Activity
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Candida albicans | Moderate to High |
| Respiratory Syncytial Virus | Significant |
Enzyme Inhibition
This compound is also studied for its role as an enzyme inhibitor.
- Human Neutrophil Elastase (HNE) : Derivatives have been identified as potent inhibitors of HNE, which is relevant in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that certain derivatives of this compound exhibit favorable bioavailability profiles, with some showing over 90% bioavailability in animal models. However, high protein binding may affect therapeutic efficacy in vivo.
Summary of Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Bioavailability | >90% |
| Protein Binding | High |
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The bromine atom and cyano group contribute to the binding affinity and specificity of the compound towards its targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling molecules .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Differences :
Data Table 1: Halogen-Substituted Analogs
Functional Group Modifications
Key Differences :
- Nitrile vs. Carboxylic Acid : Replacing the nitrile with a carboxylic acid (e.g., 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, CAS 800401-71-2) introduces hydrogen-bonding capacity, enhancing solubility but reducing electrophilicity .
- Aldehyde Derivatives : The aldehyde group in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (67% yield) enables further derivatization, such as Grignard reactions, to generate alcohols or amines .
Data Table 2: Functional Group Variants
Ring System Variations
Key Differences :
- Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-b]pyridine : Changing the ring fusion (e.g., 5-Bromo-1H-pyrrolo[3,2-b]pyridine, CAS 1000341-51-4) shifts the position of nitrogen atoms, altering π-π stacking interactions in drug-receptor binding .
- Thienopyridine Analogs: Replacing the pyrrole ring with thiophene (e.g., 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) increases aromaticity and stability .
Data Table 3: Ring System Variants
Biological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused pyridine and pyrrole structure, with a bromine atom at the 5-position and a carbonitrile group at the 2-position. Its molecular formula is C7H5BrN2, and it has a molecular weight of approximately 222.042 g/mol. The unique structural characteristics of this compound contribute to its reactivity and biological activity.
This compound primarily acts as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). FGFRs play crucial roles in various cancers by regulating cell proliferation, migration, and survival. Inhibition of FGFR signaling pathways can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells. The compound binds to the active site of FGFRs, effectively blocking downstream signaling pathways that promote tumor growth .
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent activity against multiple FGFR subtypes (FGFR1, FGFR2, FGFR3). For instance, one study reported that certain derivatives demonstrated IC50 values in the nanomolar range (7 nM for FGFR1) and effectively inhibited breast cancer cell proliferation while inducing apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial and antifungal activities. Some studies have indicated that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (nM) | Remarks |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | Potent anticancer activity |
| FGFR2 | 9 | Significant reduction in cancer cell proliferation | |
| FGFR3 | 25 | Induces apoptosis in cancer cells | |
| Antimicrobial | Various Bacteria | Varies | Effective against MRSA and other pathogens |
Case Study: Anticancer Efficacy
A notable study evaluated the efficacy of a derivative of this compound in vitro against breast cancer cells (4T1 line). The results revealed that treatment with this derivative significantly inhibited cell migration and invasion while promoting apoptosis. This highlights its potential as a lead compound for developing new cancer therapies targeting FGFR pathways .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use. Preliminary data suggest favorable absorption characteristics, which are essential for effective drug delivery. Further studies are needed to fully characterize its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
